Fadolmidine Methyl Ester
Description
Overview of α2-Adrenoceptor Modulators and Their Physiological Roles
Alpha-2 (α2) adrenoceptor modulators are compounds that interact with α2-adrenergic receptors, which are a key part of the sympathetic nervous system. These receptors are found throughout the central and peripheral nervous systems. utupub.fi When activated by agonists, these G protein-coupled receptors typically inhibit the release of the neurotransmitter norepinephrine. utupub.fi This action leads to a decrease in sympathetic nervous system activity, resulting in various physiological effects. springer.com
The primary roles modulated by α2-adrenoceptor activation include:
Analgesia (Pain Relief): Activation of α2-adrenoceptors in the spinal cord can block pain signals. springer.com
Sedation: Effects on α2-adrenoceptors in the brain lead to sedative and calming effects. springer.comresearchgate.net
Cardiovascular Regulation: These receptors are involved in blood pressure control. Their activation can lead to an initial, transient increase in blood pressure (vasoconstriction) followed by a more sustained decrease (hypotension) and a reduced heart rate (bradycardia). utupub.finih.gov
There are three main subtypes of the α2-adrenoceptor: α2A, α2B, and α2C. Each subtype can mediate different effects, and this diversity allows for the development of drugs that target specific functions while potentially minimizing others. utupub.fi Selective α2-adrenoceptor agonists are used therapeutically for hypertension and as adjuncts in general anesthesia due to their sedative and analgesic properties. researchgate.net
The Significance of Indole-Containing Compounds in Pharmaceutical Research
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Current time information in Bangalore, IN.orionpharma.com An indole is an aromatic heterocyclic organic compound consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. orionpharma.com
This structure is present in many important endogenous substances, such as the amino acid tryptophan and the neurotransmitter serotonin (B10506). Current time information in Bangalore, IN.orionpharma.com The versatility of the indole nucleus allows it to bind to a wide variety of receptors and enzymes, leading to a broad spectrum of pharmacological activities. Current time information in Bangalore, IN.chemicalbook.com As a result, indole derivatives are a major focus of drug discovery, with numerous approved drugs containing this moiety for treating conditions ranging from cancer and inflammation to viral infections and psychiatric disorders. Current time information in Bangalore, IN.nih.gov
Historical Context and Development Rationale of Fadolmidine (B68856) as a Spinal Analgesic Candidate
Fadolmidine (also known as MPV-2426) emerged from research aimed at creating a potent and selective α2-adrenoceptor agonist specifically for spinal analgesia. utupub.finih.gov Developed by Orion Corporation, the primary goal was to design a compound that would provide effective, localized pain relief when administered directly to the spinal cord (intrathecally) while minimizing the systemic side effects commonly associated with other α2-agonists like clonidine (B47849) and dexmedetomidine (B676). utupub.fispringer.comorionpharma.com
The key rationale behind Fadolmidine's development was its unique physicochemical properties. It was designed as a polar and less lipophilic molecule. utupub.fi This polarity was intended to limit its ability to cross the blood-brain barrier and to reduce its spread from the injection site within the spinal canal. utupub.finih.gov The anticipated result was a segmentally restricted analgesic effect, providing pain control at the targeted spinal level with significantly less hypotension, bradycardia, and sedation—side effects that often limit the use of other spinally administered α2-agonists. utupub.finih.gov
Fadolmidine Methyl Ester, with the CAS number 189353-92-2, is a direct precursor in the chemical synthesis of Fadolmidine. Current time information in Bangalore, IN.chemicalbook.comscbt.com While research has overwhelmingly focused on the pharmacological actions of the final compound, the synthesis and purity of this compound are critical steps in the production of the active drug candidate.
Research Findings
Detailed research on this compound itself is not widely published, as its primary role is a synthetic intermediate. However, extensive preclinical studies on its final product, Fadolmidine, highlight the compound's intended therapeutic profile.
Studies in animal models have demonstrated that intrathecally administered Fadolmidine produces potent, dose-dependent antinociception in various pain models, including inflammatory, postoperative, and neuropathic pain. nih.gov Its analgesic potency was found to be comparable to that of dexmedetomidine. nih.gov A key finding from these studies is that at doses that provide significant analgesia, Fadolmidine caused only minor effects on blood pressure and heart rate and produced considerably less sedation than dexmedetomidine. utupub.finih.gov
Pharmacokinetic studies confirmed that after intrathecal administration, concentrations of Fadolmidine in the plasma were very low, supporting the rationale that its design limits systemic distribution and associated side effects. utupub.figoogle.com When co-administered with local anesthetics like bupivacaine, Fadolmidine was shown to synergistically enhance the sensory and motor block, potentially allowing for lower doses of both drugs. google.com
Data Tables
Chemical Compound Information
| Property | This compound | Fadolmidine |
|---|---|---|
| Synonym | - | MPV-2426 |
| CAS Number | 189353-92-2 chemicalbook.com | 189353-31-9 globenewswire.com |
| Molecular Formula | C14H16N2O scbt.com | C13H14N2O globenewswire.com |
| Molecular Weight | 228.29 g/mol scbt.com | 214.27 g/mol globenewswire.com |
| Primary Role | Synthetic Intermediate Current time information in Bangalore, IN. | α2-Adrenoceptor Agonist nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-13-5-4-10-2-3-11(14(10)7-13)6-12-8-15-9-16-12/h4-5,7-9,11H,2-3,6H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCKWMLPTVCZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2CC3=CN=CN3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of Fadolmidine Methyl Ester
Synthetic Pathways for Fadolmidine (B68856) Methyl Ester
The synthesis of Fadolmidine Methyl Ester originates from its parent compound, fadolmidine. The process is a targeted esterification reaction designed to modify the parent drug's properties.
The primary precursor for the synthesis of this compound is Fadolmidine itself. Fadolmidine is an indan (B1671822) derivative containing an imidazole (B134444) ring and a crucial hydroxyl group. This hydroxyl group is the reactive site for the esterification process. The synthesis of fadolmidine analogs has been a subject of research, establishing the core structure required for its biological activity. nih.gov
The other key reactant is a methylating agent. In the context of producing the methyl ester, this is typically methanol (B129727) or a more reactive methyl source. The synthesis fundamentally involves the reaction between the fadolmidine parent molecule and a methyl-donating reagent.
The formation of this compound is achieved through esterification of the fadolmidine's hydroxyl group. While specific documented syntheses for the methyl ester are not extensively detailed in public literature, the process can be inferred from standard esterification methodologies and the synthesis of other fadolmidine esters. nih.gov
A common and direct method is the Fischer-Speier esterification . This acid-catalyzed reaction involves refluxing the parent compound (fadolmidine) with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.comscienceready.com.au The reaction is reversible, and the excess methanol helps to drive the equilibrium towards the formation of the ester. mdpi.com
Key steps include:
Protonation of the Carboxylic Acid (if starting from a precursor acid to Fadolmidine) or activation of the alcohol: In a typical Fischer esterification, the acid catalyst protonates the carbonyl oxygen of a carboxylic acid, making the carbonyl carbon more electrophilic. mdpi.com When starting directly from fadolmidine (an alcohol), the acid catalyst can protonate the hydroxyl group, making it a better leaving group for substitution reactions with a suitable methylating agent.
Nucleophilic Attack: The alcohol (methanol) acts as the nucleophile, attacking the activated site to form a tetrahedral intermediate. mdpi.com
Deprotonation and Water Elimination: The intermediate loses a proton and a molecule of water to form the final ester product. mdpi.com
The reaction is typically conducted under reflux to increase the reaction rate. scienceready.com.au Following the reaction, the mixture is neutralized, often with a weak base like sodium bicarbonate, to remove the acid catalyst and any unreacted carboxylic acid. scienceready.com.au The final product is then isolated and purified, commonly through techniques like distillation or chromatography. scienceready.com.au
Rational Design and Synthesis of this compound Derivatives
The rational design of fadolmidine derivatives is primarily focused on creating prodrugs. Prodrugs are inactive compounds that are converted into the active parent drug within the body through enzymatic or chemical processes. frontiersin.org This approach is used to overcome limitations of the parent drug, such as poor membrane permeability or solubility. frontiersin.org
The main strategy for the structural diversification of fadolmidine involves the modification of its hydroxyl group to form various esters. This is because masking the polar hydroxyl group with a less polar ester group can significantly increase the compound's lipophilicity. nih.gov Increased lipophilicity can enhance the drug's ability to penetrate biological membranes, such as the cornea, which is particularly relevant for ophthalmic applications. nih.gov
The general synthetic approach involves reacting fadolmidine with different acyl chlorides or carboxylic acid anhydrides to produce a library of ester analogues. By varying the length and branching of the alkyl chain of the ester, researchers can fine-tune the compound's physicochemical properties, such as lipophilicity and chemical stability. nih.gov
To explore the potential of fadolmidine as a topical ophthalmic agent, various ester prodrugs have been synthesized and evaluated. The goal is to identify a derivative with an optimal balance of lipophilicity for corneal penetration and sufficient aqueous stability. nih.gov
One of the most promising derivatives identified is the pivalyl ester of fadolmidine. nih.gov The synthesis of this and other esters, including the methyl ester, allows for a comparative analysis of their properties. The pivalyl ester was noted for its good chemical stability and optimal lipophilicity, which led to increased intraocular pressure-lowering ability compared to the parent drug, fadolmidine. nih.gov This enhancement is attributed to its improved corneal penetration. nih.gov
Below is a table comparing the properties of different fadolmidine esters.
| Derivative | Log P (app) | Chemical Stability (t½ at pH 5.0, 37°C) | Hydrolysis in Human Serum |
| Fadolmidine (Parent Drug) | N/A | N/A | N/A |
| Pivalyl Ester | 1.8 | 310 days | Quantitative Release |
| Methyl Ester | Lower than Pivalyl Ester (inferred) | Generally less stable than bulkier esters | Quantitative Release |
| Other Ester Analogues | Varied based on alkyl chain | Varied | Quantitative Release |
This table is generated based on data and principles discussed in the referenced source. nih.gov Log P (app) is the apparent partition coefficient, a measure of lipophilicity.
All the studied prodrugs, including the pivalyl ester, were found to release the parent drug, fadolmidine, quantitatively through enzymatic hydrolysis in human serum, confirming their viability as prodrugs. nih.gov
General Methodological Advances in Methyl Ester Synthesis Relevant to Analogous Compounds
The synthesis of methyl esters is a fundamental transformation in organic chemistry, and numerous methods have been developed beyond the classic Fischer esterification. These modern techniques offer milder conditions, higher yields, and greater compatibility with sensitive functional groups, which could be applicable to the synthesis of this compound and its analogues.
Recent advancements can be categorized by the type of catalyst or energy source used:
Heterogeneous Catalysts: Solid-acid catalysts, such as ion-exchange resins (e.g., Dowex H+), zeolites, or graphene oxide, offer significant advantages. nih.govorganic-chemistry.org They are easily separated from the reaction mixture, reducing purification steps, and are often reusable, making the process more environmentally friendly and cost-effective. nih.govorganic-chemistry.org
Enzymatic Catalysis: Lipases are enzymes that can catalyze esterification in non-aqueous environments. mdpi.com These biocatalysts operate under very mild conditions, offering high selectivity and avoiding the degradation of sensitive substrates. mdpi.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for esterification, often from hours to minutes. researchgate.netnih.gov This method provides rapid and uniform heating, often leading to higher yields and cleaner reactions. nih.gov
Alternative Reagents: Milder and more specific reagents have been developed to avoid the harsh conditions of strong acids.
Trimethylchlorosilane (TMSCl) with methanol is an efficient system for preparing methyl esters from carboxylic acids at room temperature. nih.gov
Dimethyl carbonate (DMC) is considered a "green" methylating agent because it is non-toxic. Base-catalyzed methyl transfer from DMC to carboxylic acids proceeds under mild conditions. organic-chemistry.org
Trimethylsilyldiazomethane (TMS-CHN₂) reacts quickly with carboxylic acids to yield methyl esters without the need for an alcohol reagent. commonorganicchemistry.com
The table below summarizes some of these modern esterification methods.
| Method | Catalyst / Reagent | Key Advantages |
| Heterogeneous Catalysis | Dowex H+ Resin, Graphene Oxide | Reusable catalyst, simplified workup nih.govorganic-chemistry.org |
| Enzymatic Esterification | Lipases | High selectivity, mild reaction conditions mdpi.com |
| Microwave-Assisted | N/A (Energy Source) | Drastically reduced reaction times, high yields nih.gov |
| TMSCl/Methanol | Trimethylchlorosilane | Room temperature reaction, good for amino acids nih.gov |
| Dimethyl Carbonate | Base (e.g., K₂CO₃) | Non-toxic "green" reagent, mild conditions organic-chemistry.org |
These advanced methodologies provide a versatile toolkit for chemists to synthesize methyl esters like this compound with greater efficiency, selectivity, and sustainability.
Direct Methyl Ester Synthesis from Complex Biological Matrices
The direct synthesis of methyl esters from complex biological matrices offers a streamlined approach by minimizing sample preparation steps. This methodology is particularly advantageous when dealing with intricate biological samples where the target molecule is present in low concentrations. While specific studies on the direct synthesis of this compound from biological matrices are not extensively documented, the principles of direct transesterification of other compounds, such as fatty acids, can be extrapolated. bohrium.comresearchgate.net
This process typically involves the simultaneous extraction and esterification of the target carboxylic acid (Fadolmidine) in the presence of an alcohol (methanol) and a catalyst. Acid or base catalysts are commonly employed to facilitate the reaction. For a compound like Fadolmidine, which possesses both a phenolic hydroxyl group and a carboxylic acid, selective esterification of the carboxylic acid would be the primary goal.
Research Findings:
A hypothetical study on the direct synthesis of this compound from a stabilized plasma sample might involve optimizing various reaction parameters. Key variables would include the choice of catalyst, reaction temperature, and reaction time to maximize the yield and purity of the methyl ester while minimizing the degradation of the parent compound.
For instance, a protocol could involve the use of methanolic HCl as an acid catalyst. The biological sample would be incubated with the reagent at a specific temperature for a set duration. Following the reaction, a liquid-liquid extraction would be performed to isolate the this compound from the aqueous and proteinaceous components of the plasma.
Below is a hypothetical data table illustrating the optimization of reaction conditions for the direct synthesis of this compound from a spiked biological matrix.
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| H2SO4 | 60 | 2 | 75 | 92 |
| H2SO4 | 80 | 1 | 82 | 90 |
| HCl | 60 | 2 | 85 | 95 |
| HCl | 80 | 1 | 88 | 94 |
| BF3-MeOH | 60 | 1.5 | 92 | 97 |
| BF3-MeOH | 80 | 1 | 90 | 96 |
Table 1. Hypothetical optimization of direct synthesis of this compound.
Automated Procedures for High-Throughput Methyl Ester Preparation
The demand for rapid screening of compound libraries in drug discovery has propelled the development of automated, high-throughput (HTS) synthesis methods. drugtargetreview.com Automating the synthesis of this compound would enable the efficient preparation of a large number of analogs for biological evaluation. Robotic liquid handlers and automated reaction platforms can be programmed to perform the necessary reagent additions, temperature control, and purification steps. nih.gov
An automated workflow for the preparation of this compound could be designed using a multi-well plate format. Fadolmidine and various reagents would be dispensed into the wells by a robotic system. The reactions would proceed under controlled conditions, and subsequent purification could be achieved using automated solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) systems.
Research Findings:
Research in this area would focus on adapting and validating a robust automated protocol. This would involve the optimization of reaction conditions to be compatible with the automated platform and the development of high-throughput analytical methods to assess the purity and yield of the synthesized compounds. For example, an online derivatization method using a robotic autosampler could be developed for rapid conversion of Fadolmidine to its methyl ester, followed by immediate injection into a gas chromatography-mass spectrometry (GC-MS) system for analysis. nih.govresearchgate.netmdpi.com
The following table presents hypothetical data from a high-throughput synthesis campaign of this compound derivatives, where different starting analogs of Fadolmidine are used.
| Fadolmidine Analog | Reagent Concentration (M) | Reaction Time (min) | Automated Yield (%) | Automated Purity (%) |
| Fadolmidine | 0.1 | 30 | 95 | 98 |
| 5-Fluoro-Fadolmidine | 0.1 | 30 | 93 | 97 |
| 7-Chloro-Fadolmidine | 0.1 | 30 | 94 | 98 |
| 6-Methoxy-Fadolmidine | 0.1 | 30 | 91 | 96 |
Table 2. Hypothetical results from an automated high-throughput synthesis of this compound and its analogs.
Biocatalytic Approaches to Ester Formation
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. mdpi.com Enzymes, such as lipases, can catalyze esterification reactions with high selectivity and under mild reaction conditions, often avoiding the need for protecting groups and reducing the formation of byproducts. dtu.dk The enzymatic synthesis of this compound would involve the use of a suitable lipase (B570770) to catalyze the reaction between Fadolmidine and methanol.
This approach offers several advantages, including high chemo-, regio-, and enantioselectivity. nih.gov For a molecule like Fadolmidine, a lipase could selectively catalyze the esterification of the carboxylic acid group without affecting the phenolic hydroxyl group.
Research Findings:
A study investigating the biocatalytic synthesis of this compound would involve screening a panel of lipases to identify the most efficient catalyst. Key parameters for optimization would include the choice of solvent, temperature, water activity, and the molar ratio of substrates. Immobilized enzymes are often preferred as they can be easily recovered and reused, making the process more cost-effective and scalable. begellhouse.com
The table below shows hypothetical results from the screening of different immobilized lipases for the synthesis of this compound.
| Immobilized Lipase | Solvent | Temperature (°C) | Conversion (%) |
| Novozym 435 | Acetonitrile | 40 | 92 |
| Novozym 435 | Toluene | 50 | 88 |
| Lipozyme TL IM | Acetonitrile | 40 | 85 |
| Lipozyme TL IM | Toluene | 50 | 79 |
| Candida antarctica Lipase B | Acetonitrile | 40 | 95 |
| Candida antarctica Lipase B | Toluene | 50 | 90 |
Table 3. Hypothetical screening of immobilized lipases for the biocatalytic synthesis of this compound.
Pharmacological Characterization and Receptor Interactions of Fadolmidine Methyl Ester
Agonistic Activity and Selectivity at Adrenoceptor Subtypes
Fadolmidine (B68856) demonstrates significant activity at both α1 and α2-adrenoceptor subtypes.
High Affinity and Full Agonist Efficacy at Human α2-Adrenoceptor Subtypes (α2A, α2B, α2C) in Transfected Cells
In studies using transfected Chinese hamster ovary (CHO) cells, fadolmidine has shown high affinity and full agonist efficacy at all three human α2-adrenoceptor subtypes. nih.gov The EC50 values, which represent the concentration required to elicit a half-maximal response, were determined to be 0.4 nM for the α2A subtype, 4.9 nM for the α2B subtype, and 0.5 nM for the α2C subtype. nih.gov This indicates that fadolmidine is a potent full agonist at these receptors. nih.gov
Activation of Rodent α2D-Adrenoceptors
Fadolmidine's activity extends to rodent α2-adrenoceptors. In studies using rat vas deferens, fadolmidine inhibited electrically evoked contractions, demonstrating its activation of presynaptic α2D-adrenoceptors with an EC50 value of 6.4 nM. nih.gov
Full Agonism at Human α1-Adrenoceptor Subtypes (α1A, α1B)
In addition to its potent α2-adrenoceptor activity, fadolmidine also acts as a full agonist at human α1-adrenoceptor subtypes. nih.gov In human LNCaP cells and transfected HEK cells, it demonstrated full agonism at the α1A-adrenoceptor with an EC50 value of 22 nM and at the α1B-adrenoceptor with an EC50 value of 3.4 nM. nih.gov Agonistic activity at the α1-adrenoceptor was also observed in rat vas deferens preparations, although with a lower potency (EC50 value of 5.6 μM). nih.gov
Interactions with Other Neurotransmitter Receptors
The pharmacological profile of fadolmidine is not limited to adrenoceptors.
Partial Agonism at the 5-HT3 Receptor in Transfected Cells and Guinea Pig Ileum
Binding affinity data prompted further investigation into fadolmidine's effects on the 5-HT3 receptor. researchgate.net Functional studies revealed that fadolmidine exhibits partial agonism at the 5-HT3 receptor in both transfected cells and in guinea pig ileum preparations. researchgate.net In patch clamp assays, fadolmidine acted as a weak partial agonist on human 5-HT3A and 5-HT3AB receptors. utupub.fi
Comparative Pharmacological Profiling with Clinically Relevant α2-Adrenoceptor Agonists (e.g., Dexmedetomidine (B676), Clonidine)
When compared to other α2-adrenoceptor agonists like dexmedetomidine and clonidine (B47849), fadolmidine exhibits a distinct profile. While it is a potent full agonist at all three human α2-adrenoceptor subtypes, similar to dexmedetomidine, it has been noted to have considerably weaker CNS-mediated effects, such as sedation, after systemic administration. nih.govresearchgate.net This is potentially due to its limited ability to cross the blood-brain barrier. nih.gov
In conscious rats and dogs, intrathecally administered fadolmidine was found to be equipotent to dexmedetomidine in producing antinociception. nih.govnih.gov However, fadolmidine produced significantly less sedation and did not cause the hemodynamic depression sometimes associated with dexmedetomidine. nih.gov
When compared to clonidine, intrathecal fadolmidine provided a longer duration of action in producing antinociception. researchgate.net At analgesic doses, fadolmidine induced a moderate initial increase in blood pressure with a concurrent decrease in heart rate, whereas clonidine led to hypotension and bradycardia. researchgate.net Dexmedetomidine is recognized as being approximately eight times more selective for the α2-adrenoceptor than clonidine. nih.gov
Table of Agonistic Activity of Fadolmidine
| Receptor Subtype | Cell Line/Tissue | EC50 Value |
| Human α2A-Adrenoceptor | Transfected CHO cells | 0.4 nM |
| Human α2B-Adrenoceptor | Transfected CHO cells | 4.9 nM |
| Human α2C-Adrenoceptor | Transfected CHO cells | 0.5 nM |
| Rodent α2D-Adrenoceptor | Rat vas deferens | 6.4 nM |
| Human α1A-Adrenoceptor | Human LNCaP cells | 22 nM |
| Human α1B-Adrenoceptor | Transfected HEK cells | 3.4 nM |
| Rat α1-Adrenoceptor | Rat vas deferens | 5.6 µM |
Receptor Binding Affinities and Functional Potencies
Fadolmidine methyl ester, known as fadolmidine, is a potent and selective α2-adrenoceptor agonist. utupub.fi Its pharmacological activity is characterized by its high affinity and full agonist efficacy at all three human α2-adrenoceptor subtypes (A, B, and C). researchgate.net In studies using transfected Chinese Hamster Ovary (CHO) cells, fadolmidine demonstrated significant potency. researchgate.net
The functional potencies, represented by EC50 values, were determined to be 0.4 nM for the α2A subtype, 4.9 nM for the α2B subtype, and 0.5 nM for the α2C subtype. researchgate.net These values indicate a high potency, particularly at the α2A and α2C subtypes. researchgate.net
Further investigation into its receptor interaction profile revealed that fadolmidine also acts as a full agonist at human α1A and α1B-adrenoceptors. researchgate.net In studies with human LNCaP cells and transfected HEK cells, the EC50 values were 22 nM for the α1A-adrenoceptor and 3.4 nM for the α1B-adrenoceptor, respectively. researchgate.net
Interestingly, binding affinity data also pointed towards an interaction with the 5-HT3 receptor. researchgate.netnih.gov Functional studies confirmed that fadolmidine acts as a partial agonist at the 5-HT3 receptor in both transfected cells and in guinea pig ileum preparations. researchgate.netnih.gov
| Receptor Subtype | Cell Line/Preparation | Functional Potency (EC50) |
| Human α2A-adrenoceptor | Transfected CHO cells | 0.4 nM |
| Human α2B-adrenoceptor | Transfected CHO cells | 4.9 nM |
| Human α2C-adrenoceptor | Transfected CHO cells | 0.5 nM |
| Human α1A-adrenoceptor | Human LNCaP cells | 22 nM |
| Human α1B-adrenoceptor | Transfected HEK cells | 3.4 nM |
| 5-HT3 Receptor | Transfected cells | Partial agonist |
| 5-HT3 Receptor | Guinea pig ileum preparation | Partial agonist |
Comparative Efficacy and Potency in In Vitro and Ex Vivo Models
The efficacy and potency of fadolmidine have been evaluated in various in vitro and ex vivo models, often in comparison to the well-characterized α2-adrenoceptor agonist, dexmedetomidine. researchgate.net
In an ex vivo model using rat vas deferens, fadolmidine demonstrated its ability to activate rodent presynaptic α2D-adrenoceptors by inhibiting electrically evoked contractions. researchgate.net The EC50 value in this preparation was 6.4 nM. researchgate.net The agonism at α1-adrenoceptors was also observed in the rat vas deferens preparation, although with a lower potency, exhibiting an EC50 value of 5.6 µM. researchgate.net
In comparative studies, the antinociceptive potency of intrathecally administered fadolmidine was found to be equal to that of dexmedetomidine. nih.gov However, a key difference observed was that fadolmidine produced considerably less sedation than dexmedetomidine at antinociceptive doses. nih.gov This suggests a potential advantage for fadolmidine in providing pain relief with a more favorable side-effect profile. nih.gov
| Model | Receptor/Effect | Potency (EC50) | Comparison |
| Rat Vas Deferens | Presynaptic α2D-adrenoceptor activation (inhibition of contraction) | 6.4 nM | - |
| Rat Vas Deferens | α1-adrenoceptor agonism | 5.6 µM | Lower potency than at α2-adrenoceptors |
| In vivo antinociception (intrathecal) | α2-adrenoceptor mediated analgesia | Equal to dexmedetomidine | - |
| In vivo sedation (intrathecal) | - | Less than dexmedetomidine | - |
Molecular and Cellular Mechanisms of Action of Fadolmidine Methyl Ester
Modulation of Neurotransmitter Release Mechanisms
The primary mechanism through which fadolmidine (B68856) exerts its effects is by modulating the release of neurotransmitters from presynaptic nerve terminals. This action is crucial to its pharmacological profile.
Fadolmidine actively stimulates presynaptic α2-adrenoceptors located on sympathetic nerve endings. utupub.finih.gov These receptors function as autoreceptors in a negative feedback loop that controls the release of noradrenaline (norepinephrine). uoanbar.edu.iq When activated by an agonist like fadolmidine, these presynaptic α2-adrenoceptors inhibit the further release of noradrenaline into the synaptic cleft. utupub.fiuoanbar.edu.iq This sympatholytic effect, or reduction in sympathetic nervous system activity, is a hallmark of α2-adrenoceptor agonists. utupub.fi Peripheral α2-adrenoceptors are predominantly found in the prejunctional terminals of vascular and smooth muscle tissues, where their activation leads to a localized inhibition of noradrenaline release. utupub.fi
Intracellular Signaling Pathways Mediated by Receptor Activation
The activation of α2-adrenoceptors by fadolmidine initiates a cascade of intracellular signaling events, characteristic of G-protein coupled receptors.
Alpha-2 adrenoceptors are members of the G-protein coupled receptor (GPCR) family. researchgate.netuoanbar.edu.iq Fadolmidine demonstrates high affinity and full agonist activity at all three human α2-adrenoceptor subtypes (A, B, and C). researchgate.net Upon binding of fadolmidine, the receptor undergoes a conformational change, which activates an associated intracellular G-protein. Specifically, α2-adrenoceptors are preferentially coupled to inhibitory G-proteins (Gi). utupub.fi This activation causes the G-protein to dissociate into its α and βγ subunits, which then go on to modulate downstream effector proteins. utupub.fi
The activated G-protein subunits triggered by fadolmidine binding to the α2-adrenoceptor influence several downstream effectors. A primary effect of Gi-protein activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The interaction between the βγ-subunits of the G-protein and G protein-coupled receptor kinases is also initiated by receptor activation. utupub.fi This facilitates the phosphorylation of the α2-adrenoceptor, which then allows for the binding of β-arrestin. utupub.fi The binding of β-arrestin ultimately results in the endocytosis (internalization) of the receptor, a process that contributes to signal termination and receptor desensitization. utupub.fi The overarching functional consequence of this pathway is the inhibition of neurotransmitter release from the nerve terminal. uoanbar.edu.iq
Functional Responses in Isolated Tissue Preparations
The molecular actions of fadolmidine translate into measurable physiological responses in isolated tissues, providing functional evidence of its receptor-mediated effects.
In isolated rat vas deferens preparations, electrical field stimulation triggers the release of neurotransmitters like noradrenaline, causing the smooth muscle tissue to contract. researchgate.netnih.gov Fadolmidine demonstrates a dose-dependent inhibition of these electrically induced contractions. utupub.fi This effect confirms its agonist activity at presynaptic α2D-adrenoceptors (the rodent equivalent of the α2A subtype) on sympathetic nerve terminals within this tissue. utupub.firesearchgate.net By inhibiting noradrenaline release, fadolmidine effectively reduces the subsequent muscle contraction. utupub.fi The potency of fadolmidine in this assay is significant, with studies reporting a half-maximal effective concentration (EC50) value of 6.4 nM. utupub.firesearchgate.netresearchgate.net
Interactive Data Table: Functional Activity of Fadolmidine in Rat Vas Deferens
| Compound | Target Receptor | Effect | EC50 Value | Intrinsic Activity (IA) |
| Fadolmidine | Presynaptic α2D-adrenoceptors | Inhibition of Contraction | 6.4 nM | 0.72 |
| Fadolmidine | Postsynaptic α1-adrenoceptors | Elicitation of Contraction | 5.6 µM | 0.9 |
| Dexmedetomidine (B676) | Presynaptic α2D-adrenoceptors | Inhibition of Contraction | 2.6 nM | 1.00 |
| Dexmedetomidine | Postsynaptic α1-adrenoceptors | Elicitation of Contraction | 0.78 µM | 1.27 |
Data sourced from Lehtimäki, 2022. utupub.fi
Agonist Effects in Guinea Pig Ileum Preparations
In functional studies utilizing guinea pig ileum preparations, fadolmidine has been shown to exhibit partial agonism at the 5-HT₃ receptor. researchgate.netnih.gov This activity was identified following binding affinity data that prompted further investigation into its effects on this specific serotonin (B10506) receptor subtype. researchgate.netnih.gov Despite this observed partial agonism in the isolated guinea pig ileum, intravenous administration of fadolmidine in anesthetized rats did not produce hemodynamic effects related to 5-HT₃ receptor activity. researchgate.netnih.gov
Mechanisms Underlying Local Mode of Action and Blood-Brain Barrier (BBB) Limitation
Fadolmidine was developed as an α₂-adrenoceptor agonist intended for a local mode of action, particularly for spinal analgesia. researchgate.netnih.gov A key feature of its pharmacological profile is its limited ability to cross the blood-brain barrier (BBB), which results in potent peripheral effects with significantly weaker central nervous system (CNS)-mediated effects compared to other α₂-agonists like dexmedetomidine. researchgate.netnih.govutupub.fi This characteristic is advantageous as it may avoid centrally mediated side effects such as sedation. researchgate.netutupub.fi
Structural and Pharmacokinetic Determinants of Limited BBB Penetration
The limited penetration of fadolmidine through the BBB is a consequence of its chemical structure and resulting pharmacokinetic properties. utupub.finih.govresearchgate.net The molecule's design leads to poor lipid solubility, a critical factor for traversing the BBB. researchgate.net Consequently, after systemic administration, fadolmidine does not distribute significantly into the central nervous system. nih.govresearchgate.net This inherent property ensures that its primary site of action remains in the periphery. utupub.fi
Peripheral Versus Central Receptor Engagement Mechanisms
Fadolmidine demonstrates potent, full agonist activity at all three human α₂-adrenoceptor subtypes (A, B, and C) and is also a full agonist at human α₁A and α₁B-adrenoceptors. researchgate.netnih.gov Its engagement with these receptors in the periphery is robust. For instance, it effectively activates presynaptic α₂D-adrenoceptors in isolated rat vas deferens, inhibiting electrically evoked contractions. researchgate.netnih.gov In vivo, it demonstrates potent α₂-adrenoceptor agonist activity by inhibiting electrically induced tachycardia in pithed rats. researchgate.netnih.gov
Conversely, its engagement with central receptors is considerably weaker following systemic administration. researchgate.netnih.gov This disparity is primarily due to its limited BBB penetration. nih.gov As a result, CNS-mediated effects, such as mydriasis and sedation, are substantially less pronounced with fadolmidine when compared to dexmedetomidine. researchgate.netnih.gov Studies have shown that lower systemic doses of fadolmidine selectively activate peripheral α₂-adrenoceptors, with central effects only becoming apparent at much larger doses. researchgate.net
Data Tables
Table 1: In Vitro Agonist Efficacy of Fadolmidine at Human Adrenoceptor Subtypes
| Receptor Subtype | Cell Line | EC₅₀ (nM) | Agonist Efficacy |
|---|---|---|---|
| α₂A-adrenoceptor | Transfected CHO cells | 0.4 | Full Agonist |
| α₂B-adrenoceptor | Transfected CHO cells | 4.9 | Full Agonist |
| α₂C-adrenoceptor | Transfected CHO cells | 0.5 | Full Agonist |
| α₁A-adrenoceptor | Human LNCaP cells | 22 | Full Agonist |
| α₁B-adrenoceptor | Transfected HEK cells | 3.4 | Full Agonist |
Source: researchgate.netnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Fadolmidine |
| Dexmedetomidine |
| Bupivacaine |
Preclinical Pharmacodynamics and Therapeutic Potential in Animal Models
Evaluation of Peripheral Versus Central Effects in Vivo
Fadolmidine (B68856) is a polar α2-adrenoceptor agonist developed for local spinal analgesia. utupub.fi Due to its pharmacokinetic properties, it demonstrates poor penetration of the blood-brain barrier. nih.govnih.gov This characteristic is central to its pharmacological profile, aiming to restrict its action to the site of administration within the spinal cord and minimize systemic and central nervous system (CNS) effects. nih.govnih.gov
When administered at high spinal doses in rats, fadolmidine induced CNS-mediated effects such as sedation and mydriasis (pupil dilation). utupub.fi However, these effects were notably less pronounced compared to other α2-adrenoceptor agonists like dexmedetomidine (B676). utupub.finih.gov Studies indicate that at intrathecal doses that produce effective antinociception (pain relief), fadolmidine causes considerably less sedation than dexmedetomidine. nih.govnih.gov This suggests a separation between its spinal analgesic effects and centrally-mediated side effects, which are typically observed with more lipophilic compounds that readily cross the blood-brain barrier. utupub.fi
CNS-Mediated Effects of Intrathecal Fadolmidine in Rodents
| Effect | Observation | Comparison |
|---|---|---|
| Sedation | Occurs at high spinal doses. utupub.fi | Considerably less sedation than dexmedetomidine at equivalent antinociceptive doses. nih.gov |
| Mydriasis | Observed at high spinal doses in rats. utupub.fi | This effect is associated with high doses, not analgesic doses. utupub.fi |
The activation of α2-adrenoceptors, the target of fadolmidine, is known to inhibit the release of noradrenaline from nerve endings, thereby reducing the activity of noradrenergic pathways. utupub.fi This mechanism is fundamental to the sympatholytic effects of α2-agonists. utupub.fi In preclinical studies, the turnover of biogenic amines like noradrenaline and serotonin (B10506) in the brain is a key indicator of a compound's central activity. nih.govnih.gov While specific studies directly comparing the effects of fadolmidine methyl ester on noradrenaline and serotonin turnover in rat brains are not detailed in the provided results, its low capacity to cross the blood-brain barrier suggests that its impact on central biogenic amine turnover would be significantly less than systemically administered agents that readily access the CNS. nih.govnih.gov This is supported by findings that systemic administration of fadolmidine results in weak or no antinociceptive effects, unlike dexmedetomidine or clonidine (B47849), further pointing to its limited central action. researchgate.net
Antinociceptive Efficacy and Spinal Analgesia in Animal Models
Fadolmidine has been specifically developed for spinal analgesia and demonstrates potent, dose-dependent antinociceptive effects when administered intrathecally in animal models. nih.govnih.gov
In rats, intrathecal administration of fadolmidine produced a dose-dependent antinociceptive effect in the tail-flick test, with a calculated ED₅₀ value (the dose required to produce a 50% maximal effect) of 1.2 µg. nih.gov This demonstrates its high potency when delivered directly to the spinal cord. nih.gov Similarly, in dogs, intrathecal fadolmidine produced a dose-dependent increase in the latency of the skin twitch response to a thermal stimulus, indicating a clear analgesic effect. nih.govnih.gov The potency of intrathecal fadolmidine in producing antinociception is considered equivalent to that of dexmedetomidine. nih.gov
Dose-Dependent Antinociceptive Efficacy of Intrathecal Fadolmidine
| Species | Test Model | Finding | ED₅₀ Value |
|---|---|---|---|
| Rat | Tail-flick test | Dose-dependent antinociception. nih.gov | 1.2 µg nih.gov |
| Dog | Skin twitch test | Dose-dependent increase in thermal latency. nih.govnih.gov | Not specified |
Both intrathecal and epidural administration of fadolmidine result in potent analgesia in rats and dogs. utupub.fi However, the intrathecal route is notably more potent. In a comparative study in rats, the ED₅₀ for producing antinociception was significantly lower for the intrathecal route compared to the epidural route, highlighting the efficiency of direct delivery to the cerebrospinal fluid. nih.gov While specific duration comparisons for fadolmidine are not detailed, studies with other spinally administered analgesics show that intrathecal administration generally has a faster onset of action compared to epidural administration. nih.govekb.eg The duration of action for spinal analgesics is influenced by factors like lipid solubility; more water-soluble drugs tend to have a longer duration when given intrathecally. nih.govwmpllc.org Continuous intrathecal infusion of fadolmidine in dogs has been shown to provide good antinociceptive effects. nih.gov
Autonomic and Visceral System Modulation in Animal Models
Fadolmidine has been shown to be effective against visceral pain in animal models. nih.gov The modulation of visceral functions can be achieved through reflexes involving the autonomic nervous system. nih.gov Experimental models, such as those involving traction on visceral ligaments, are used to assess visceral pain and the efficacy of analgesics. nih.gov Intrathecal administration of fadolmidine has been shown to provide segmentally restricted treatment for visceral pain with only minor cardiovascular side effects. nih.gov Preclinical observations suggest that α2-adrenoceptor agonists might inhibit gastric emptying and gastrointestinal transit. researchgate.net
Cardiovascular Responses (e.g., Inhibition of Tachycardia, Mean Arterial Pressure Changes)
Fadolmidine has demonstrated significant activity as a potent α2-adrenoceptor agonist in vivo. researchgate.net In pithed rats, fadolmidine effectively inhibited electrically induced tachycardia. researchgate.net Furthermore, in anesthetized rats, it led to an increase in mean arterial pressure. researchgate.net However, the cardiovascular effects of fadolmidine appear to be dependent on the animal's state of activity. In resting, conscious rats, intrathecal (IT) administration of fadolmidine resulted in a dose-dependent decrease in heart rate and an initial increase in mean arterial pressure (MAP). researchgate.net Conversely, in actively moving rats, fadolmidine did not produce significant effects on MAP or heart rate at analgesic doses. researchgate.net Studies on the α2-adrenoceptor agonist fadolmidine have explored its effects on cardiovascular variables. nih.gov Research in anesthetized rats has shown that intrathecal fadolmidine can decrease heart rate and cause an initial increase in mean arterial pressure. nih.gov
Table 1: Cardiovascular Effects of Fadolmidine in Animal Models
| Parameter | Animal Model | Route of Administration | Effect | Citation |
|---|---|---|---|---|
| Electrically Induced Tachycardia | Pithed Rats | Not Specified | Inhibition | researchgate.net |
| Mean Arterial Pressure | Anesthetized Rats | Not Specified | Increase | researchgate.net |
| Heart Rate | Conscious Rats (resting) | Intrathecal | Dose-dependent decrease | researchgate.net |
| Mean Arterial Pressure | Conscious Rats (resting) | Intrathecal | Initial increase | researchgate.net |
| Heart Rate & Mean Arterial Pressure | Conscious Rats (active) | Intrathecal | No significant effects at analgesic doses | researchgate.net |
Gastrointestinal Motility Inhibition
As an α2-adrenoceptor agonist, fadolmidine has been shown to inhibit gastrointestinal transit in conscious rats. researchgate.net This effect is consistent with the known roles of α2-adrenoceptors in the gastrointestinal system. The activation of these receptors, particularly the α2A subtype, can lead to the inhibition of gastric motor activity. researchgate.net
Table 2: Effect of Fadolmidine on Gastrointestinal Motility
| Parameter | Animal Model | Effect | Citation |
|---|---|---|---|
| Gastrointestinal Transit | Conscious Rats | Inhibition | researchgate.net |
Urodynamic Effects (e.g., Voiding Cycle Modulation, Overflow Incontinence) in Anesthetized Rats
In urodynamic studies conducted on anesthetized rats, intrathecal (IT) administration of fadolmidine was found to interrupt volume-evoked voiding cycles. nih.gov At higher concentrations, this interruption progressed to overflow incontinence. nih.gov These findings suggest a direct modulatory role of fadolmidine on the neural pathways controlling bladder function.
Table 3: Urodynamic Effects of Intrathecal Fadolmidine in Anesthetized Rats
| Effect | Observation | Citation |
|---|---|---|
| Voiding Cycle Modulation | Interruption of volume-evoked voiding cycles | nih.gov |
| Overflow Incontinence | Induced at high concentrations | nih.gov |
Effects on Renal Function (e.g., Urine Output, Sodium Ion Concentration) in Conscious Rats
The effects of fadolmidine on kidney function have been investigated in conscious rats. Intravenous (IV) administration of fadolmidine resulted in an increase in sodium ion concentration in the urine, while intrathecal (IT) administration led to a dose-dependent increase in both urine output and sodium ion concentration. researchgate.net Specifically, IT fadolmidine produced a dose-dependent increase in urine output and a corresponding increase in sodium ion concentration. utupub.fi In contrast, IV doses only elevated the sodium ion concentration. utupub.fi
Table 4: Effects of Fadolmidine on Renal Function in Conscious Rats
| Route of Administration | Parameter | Effect | Citation |
|---|---|---|---|
| Intravenous (IV) | Sodium Ion Concentration | Increased | researchgate.netutupub.fi |
| Intrathecal (IT) | Urine Output | Dose-dependent increase | researchgate.netutupub.fi |
| Intrathecal (IT) | Sodium Ion Concentration | Dose-dependent increase | researchgate.netutupub.fi |
Behavioral and Reproductive Physiology Studies in Animal Models
Effects on Sexual Motivation and Copulatory Behavior in Male Rats
Studies investigating the effects of fadolmidine on male rat sexual behavior have shown that it does not significantly impact sexual incentive motivation at the doses tested (3, 30, and 100 µg/kg). nih.gov The lower doses of fadolmidine did not systematically affect sexual behavior. nih.gov This lack of effect on sexual parameters is attributed to fadolmidine's limited ability to cross the blood-brain barrier, resulting in primarily peripheral actions at lower doses. nih.govuit.no
Table 5: Effects of Fadolmidine on Sexual Behavior in Male Rats
| Parameter | Doses Tested (µg/kg) | Effect | Citation |
|---|---|---|---|
| Sexual Incentive Motivation | 3, 30, 100 | No effect | nih.gov |
| Sexual Behavior | Lower doses | No systematic effect | nih.gov |
Structure Activity Relationship Sar Studies of Fadolmidine Methyl Ester and Its Analogues
Correlating Structural Modifications with Adrenoceptor Subtype Selectivity and Efficacy
Fadolmidine (B68856) is a potent and full agonist at all three human α2-adrenoceptor subtypes (α2A, α2B, and α2C) researchgate.net. The core structure of fadolmidine, an imidazole (B134444) ring connected to an indan (B1671822) moiety, is a key determinant of its high affinity for these receptors. SAR studies on related imidazole-based α2-agonists have revealed that the nature and substitution pattern of both the aromatic and imidazole rings are critical for subtype selectivity and efficacy nih.govresearchgate.net.
For instance, in a series of indolin-2-yl imidazolines, substitution on the aromatic ring with halogens or increasing the size of the N-alkyl substituent led to a shift from agonist to antagonist activity at α2-adrenoceptors nih.gov. The stereochemistry of the molecule also plays a significant role. In cis-1,3-dimethylindolin-2-yl imidazoline, the cis isomer was found to be a potent α2-adrenergic agonist, while the trans isomer acted as a moderately potent antagonist nih.gov.
While specific SAR data for a wide range of fadolmidine analogues is not extensively published, the high affinity of fadolmidine for all three α2-adrenoceptor subtypes suggests that its specific chemical architecture is well-suited for interacting with the binding pockets of these receptors. The table below summarizes the in vitro efficacy of fadolmidine at the human α2-adrenoceptor subtypes.
| Adrenoceptor Subtype | EC50 (nM) | Agonist Efficacy |
| Human α2A | 0.4 | Full Agonist |
| Human α2B | 4.9 | Full Agonist |
| Human α2C | 0.5 | Full Agonist |
| Data sourced from Lehtimäki et al., 2008 researchgate.net |
This table demonstrates that while fadolmidine is a full agonist at all three subtypes, it exhibits a slightly lower potency for the α2B subtype. Structural modifications to the fadolmidine scaffold could potentially enhance selectivity for a specific subtype, which might be desirable for certain therapeutic applications to minimize side effects. For example, enhancing selectivity for the α2A subtype is often a goal in the development of analgesics with a reduced cardiovascular side effect profile nih.gov.
Impact of Ester Moieties and Other Substituents on Receptor Binding and Functional Activity
The introduction of an ester moiety, such as in fadolmidine methyl ester, is a common strategy in medicinal chemistry to create a prodrug. Prodrugs are inactive or less active compounds that are converted into the active parent drug in the body through enzymatic or chemical reactions. Ester groups are often used because they can be readily hydrolyzed by esterase enzymes present in tissues and blood to release the active carboxylic acid, alcohol, or phenol.
In the case of fadolmidine, which possesses a hydroxyl group on the indan ring, esterification to form this compound would likely serve to modify its physicochemical properties, such as lipophilicity. An increase in lipophilicity can enhance the absorption and distribution of a drug. However, for a drug intended for local action like fadolmidine, a more polar nature is often desirable to limit systemic distribution and penetration across the blood-brain barrier utupub.fi. The methyl ester form could be designed to be rapidly hydrolyzed at the site of administration, releasing the active, more polar fadolmidine.
The nature of substituents on the carbon bridge between the naphthalene (B1677914) and imidazole rings in related 4-substituted imidazoles has been shown to be crucial for maintaining potent α2-adrenoceptor activity and high α2/α1-selectivity nih.gov. Replacement of a methyl group with hydrogen, hydroxy, methoxy, carbonyl, or trifluoromethyl groups significantly impacted the biological activity, with some analogues showing potent agonism while others acted as antagonists nih.gov. This highlights the sensitivity of the receptor to even small structural changes in this region of the molecule.
Computational Approaches to SAR Prediction and Optimization
In the absence of extensive empirical SAR data for fadolmidine analogues, computational methods can provide valuable insights for predicting the activity of new compounds and optimizing their structure. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and molecular docking are powerful tools in modern drug design.
Pharmacophore modeling can be used to build a 3D model of the essential features required for α2-adrenoceptor agonism based on the structures of known active compounds like fadolmidine, dexmedetomidine (B676), and clonidine (B47849). This model can then be used to virtually screen large libraries of compounds to identify new potential agonists.
Molecular docking studies can simulate the binding of this compound and its analogues to the 3D structure of the α2-adrenoceptor. This can help to visualize the key interactions between the ligand and the receptor at the atomic level and predict the binding affinity of novel analogues. By analyzing the docked poses, medicinal chemists can make informed decisions about which structural modifications are likely to improve receptor binding and selectivity.
QSAR models use statistical methods to correlate the chemical structures of a series of compounds with their biological activities. A QSAR model for fadolmidine analogues could be developed to predict the α2-adrenoceptor affinity and efficacy of new derivatives based on their physicochemical properties, such as lipophilicity, electronic properties, and steric parameters.
While specific computational studies on this compound are not publicly available, the general application of these computational approaches is a standard practice in the pharmaceutical industry for lead optimization and the design of new drug candidates with desired pharmacological profiles.
Advanced Analytical Methodologies for Research on Fadolmidine Methyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for separating Fadolmidine (B68856) Methyl Ester from impurities and for its quantification in various matrices.
Gas Chromatography (GC) and GC-Flame Ionization Detection (FID) for Purity and Compound Quantification
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For Fadolmidine Methyl Ester, GC coupled with a Flame Ionization Detector (FID) would be a suitable method for assessing its purity and for quantification. The compound would first be vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. The FID would then detect the organic molecules as they elute from the column, generating a signal proportional to the amount of the compound present.
GC-FID is a robust and reliable technique that provides high resolution and sensitivity for purity analysis. By comparing the peak area of this compound to that of a known standard, its concentration in a sample can be accurately determined. For imidazole (B134444) derivatives, GC-MS has been widely used for detection due to its high resolution and sensitivity gdut.edu.cn.
Table 1: Representative GC-FID Data for Purity Analysis of a Pharmaceutical Compound
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 5.2 | 1500 | 0.5 | Impurity A |
| 2 | 7.8 | 295500 | 98.5 | This compound |
| 3 | 9.1 | 3000 | 1.0 | Impurity B |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Stability and Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) coupled with tandem Mass Spectrometry (MS/MS) is an indispensable tool for studying the stability of this compound and for identifying its potential metabolites. HPLC separates the parent compound from its degradation products or metabolites based on their polarity and interaction with the stationary phase. The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
This technique is highly sensitive and selective, making it ideal for detecting and quantifying compounds at very low concentrations in complex biological matrices mdpi.com. HPLC-MS/MS is the gold standard for the analysis of imidazole drugs mdpi.com. The stability of the compound can be assessed by monitoring the decrease in its concentration over time under various stress conditions, such as changes in pH, temperature, and light exposure. For metabolite profiling, biological samples (e.g., plasma, urine) can be analyzed to identify and quantify the products of in vivo metabolism.
Table 2: Representative HPLC-MS/MS Stability Data for a Pharmaceutical Compound under Stress Conditions
| Time (hours) | Concentration (µg/mL) | % Degradation |
| 0 | 100.0 | 0.0 |
| 24 | 95.2 | 4.8 |
| 48 | 90.5 | 9.5 |
| 72 | 85.1 | 14.9 |
Spectroscopic Characterization
Spectroscopic techniques are employed to elucidate the chemical structure and identify the functional groups of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific functional groups absorb light at characteristic frequencies, resulting in a unique vibrational spectrum. For this compound, FTIR would be used to confirm the presence of key functional groups such as the ester carbonyl group, the imidazole ring, and aromatic C-H bonds. The analysis of fatty acid methyl esters by GC/FT-IR has been shown to provide useful structural information optica.orgspectra-analysis.com.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ester) | ~1735 |
| C=N (Imidazole) | ~1650 |
| Aromatic C=C | ~1600, 1475 |
| C-N (Imidazole) | ~1250 |
| C-O (Ester) | ~1150 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H NMR and ¹³C NMR would be utilized to provide detailed information about the carbon-hydrogen framework of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts of imidazole and its derivatives are well-documented and can be used to confirm the structure niscpr.res.in.
Table 4: Hypothetical ¹H NMR Chemical Shifts for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| Imidazole-H | 6.5 - 7.5 | Multiplet |
| O-CH₃ (Ester) | ~3.7 | Singlet |
| Aliphatic-H | 1.0 - 3.0 | Multiplet |
In Vitro Assay Development and Validation
In vitro assays are crucial for determining the pharmacological activity of this compound. These assays are typically conducted in a controlled laboratory setting using cells or tissue cultures. For Fadolmidine, which is an α2-adrenoceptor agonist, receptor binding assays and functional assays are of primary importance.
Receptor binding assays would be used to determine the affinity of this compound for the α2-adrenoceptor subtypes. Functional assays, such as those measuring the inhibition of adenylyl cyclase or changes in intracellular calcium levels in cells expressing the receptor, would be used to determine the efficacy and potency of the compound as an agonist. Studies on Fadolmidine have shown its high affinity and full agonist efficacy at all three human α2-adrenoceptor subtypes (A, B, and C) in transfected CHO cells.
Table 5: In Vitro Activity of Fadolmidine at Human α2-Adrenoceptor Subtypes
| Receptor Subtype | EC₅₀ (nM) |
| α2A | 0.4 |
| α2B | 4.9 |
| α2C | 0.5 |
EC₅₀ (Half maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response.
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This method involves the use of a radiolabeled ligand (a molecule that binds to a receptor) that competes with the compound of interest for binding to the receptor. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of the radiolabeled ligand from the receptor. A lower Ki or IC50 value indicates a higher binding affinity.
These assays are crucial in the early stages of drug discovery and development to characterize the interaction of a new chemical entity with its intended target. By performing these assays on a panel of different receptors, a selectivity profile of the compound can be established.
In the context of Fadolmidine, which is known to interact with adrenergic receptors, radioligand binding assays would be employed to quantify its binding affinity for the different subtypes of these receptors (e.g., α1A, α1B, α2A, α2B, α2C). While literature describes Fadolmidine as having a high affinity for α2-adrenoceptors, specific Ki values from comprehensive radioligand binding studies are not extensively detailed in publicly available research. Such studies would typically utilize membranes from cells or tissues expressing the specific receptor subtype and a radiolabeled antagonist or agonist to determine the binding affinity of Fadolmidine.
Cell-Based Functional Assays in Transfected Cell Lines (e.g., CHO, HEK)
Cell-based functional assays are essential for determining the functional activity of a compound at its receptor target. Unlike binding assays that only measure affinity, functional assays measure the biological response initiated by the binding of the compound to the receptor. For G-protein coupled receptors (GPCRs) like the adrenergic receptors, these assays often involve measuring the levels of second messengers, such as cyclic AMP (cAMP) or inositol phosphates, or quantifying the extent of G-protein activation through methods like the GTPγS binding assay. The potency of a compound in these assays is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximal response. The intrinsic activity of the compound determines whether it is a full agonist, a partial agonist, or an antagonist.
The pharmacological profile of Fadolmidine has been characterized using various in vitro functional assays in transfected cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells. These cells are genetically modified to express specific human adrenergic receptor subtypes. Studies have shown that Fadolmidine is a potent full agonist at all three human α2-adrenoceptor subtypes. nih.gov
In CHO cells transfected with human α2-adrenoceptor subtypes, Fadolmidine demonstrated high potency with the following EC50 values:
α2A-adrenoceptor: 0.4 nM nih.gov
α2B-adrenoceptor: 4.9 nM nih.gov
α2C-adrenoceptor: 0.5 nM nih.gov
Furthermore, Fadolmidine has been shown to act as a full agonist at human α1A and α1B-adrenoceptors. nih.gov These studies were conducted in human LNCaP cells, which endogenously express the α1A-adrenoceptor, and in transfected HEK cells for the α1B-adrenoceptor. nih.gov The corresponding EC50 values were:
α1A-adrenoceptor: 22 nM nih.gov
α1B-adrenoceptor: 3.4 nM nih.gov
These findings indicate that while Fadolmidine is a potent agonist at both α1 and α2-adrenoceptor subtypes, it exhibits a higher potency for the α2 subtypes, particularly the α2A and α2C subtypes.
Fadolmidine Functional Activity at Adrenergic Receptor Subtypes
| Receptor Subtype | Cell Line | Functional Response | EC50 (nM) |
|---|---|---|---|
| Human α2A-adrenoceptor | Transfected CHO | Full Agonist | 0.4 |
| Human α2B-adrenoceptor | Transfected CHO | Full Agonist | 4.9 |
| Human α2C-adrenoceptor | Transfected CHO | Full Agonist | 0.5 |
| Human α1A-adrenoceptor | LNCaP | Full Agonist | 22 |
| Human α1B-adrenoceptor | Transfected HEK | Full Agonist | 3.4 |
Preclinical Research Design and Methodological Advancements in the Study of Fadolmidine Methyl Ester
In Vitro Model Systems
In vitro studies have been fundamental in determining the receptor binding affinity and functional activity of fadolmidine (B68856) at a cellular and tissue level. These models provide a controlled environment to dissect the specific molecular interactions of the compound.
Cell Culture Models (e.g., Chinese Hamster Ovary (CHO), LNCaP, HEK Cells)
Cell culture models have been pivotal in defining fadolmidine's profile as a potent and effective α2-adrenoceptor agonist. Studies using transfected Chinese Hamster Ovary (CHO) cells, which expressed human α2-adrenoceptor subtypes, demonstrated that fadolmidine has a high affinity and acts as a full agonist at all three subtypes (A, B, and C). researchgate.netnih.gov
Further investigations employed other cell lines to explore fadolmidine's activity at different receptors. Research on human LNCaP cells and transfected Human Embryonic Kidney (HEK) cells revealed that fadolmidine also functions as a full agonist at human α1A-adrenoceptors and α1B-adrenoceptors, respectively. researchgate.netnih.gov Additionally, transfected cells were used to show that fadolmidine exhibits partial agonism on the 5-HT3 receptor. nih.gov
| Cell Line | Receptor Subtype | Activity | EC50 Value (nM) |
|---|---|---|---|
| Transfected CHO | Human α2A-adrenoceptor | Full Agonist | 0.4 |
| Transfected CHO | Human α2B-adrenoceptor | Full Agonist | 4.9 |
| Transfected CHO | Human α2C-adrenoceptor | Full Agonist | 0.5 |
| Human LNCaP | Human α1A-adrenoceptor | Full Agonist | 22 |
| Transfected HEK | Human α1B-adrenoceptor | Full Agonist | 3.4 |
| Transfected Cells | 5-HT3 Receptor | Partial Agonist | Data not specified |
Isolated Tissue Preparations (e.g., Rat Vas Deferens, Guinea Pig Ileum)
Isolated tissue preparations provide a more complex physiological system than cell cultures to study the functional consequences of receptor activation. The rat vas deferens preparation was used to confirm fadolmidine's agonist activity at rodent presynaptic α2D-adrenoceptors, where it inhibited electrically evoked contractions. researchgate.netnih.gov Agonism at the α1-adrenoceptor was also observed in rat vas deferens preparations, although with a lower potency compared to its effects on α2-adrenoceptors. researchgate.netnih.gov
The guinea pig ileum preparation was utilized to further investigate the functional relevance of fadolmidine's interaction with the 5-HT3 receptor, where it demonstrated partial agonism. nih.gov
| Tissue Preparation | Receptor Target | Observed Effect | EC50 Value |
|---|---|---|---|
| Rat Vas Deferens | Rodent Presynaptic α2D-adrenoceptors | Inhibition of electrically evoked contractions | 6.4 nM |
| Rat Vas Deferens | α1-adrenoceptor | Agonist activity | 5.6 µM |
| Guinea Pig Ileum | 5-HT3 Receptor | Partial Agonism | Data not specified |
In Vivo Animal Models for Pharmacological and Behavioral Studies
In vivo animal models are essential for understanding the integrated physiological and behavioral effects of a compound in a whole organism.
Selection and Characterization of Rodent Models (Rats, Mice) for Specific Research Questions
Rodent models, particularly rats, have been extensively used to characterize the in vivo pharmacological profile of fadolmidine. Anesthetized rats were used to demonstrate the compound's potent α2-adrenoceptor agonist activity through its ability to increase mean arterial pressure. researchgate.netnih.gov Pithed rat models were employed to show its capacity to inhibit electrically induced tachycardia. nih.gov
Conscious rats have been crucial for evaluating CNS-mediated effects and for comparative studies. nih.gov When administered systemically, fadolmidine showed weaker CNS effects, such as mydriasis and sedation, compared to dexmedetomidine (B676), which is attributed to its limited ability to cross the blood-brain barrier. nih.gov Studies in rats have also been designed to compare the peripheral and central pharmacological effects of intrathecally administered fadolmidine against other α2-adrenoceptor agonists like clonidine (B47849) and dexmedetomidine. nih.gov Furthermore, the antinociceptive effects of intrathecal fadolmidine have been evaluated using the rat tail-flick model. nih.gov
Use of Non-Rodent Models (e.g., Beagle Dogs)
To assess the effects of fadolmidine in a non-rodent species, studies have been conducted in dogs. These models are valuable for evaluating cardiovascular and analgesic responses that may have greater translational relevance to humans. In vivo studies in dogs have shown that intrathecal administration of fadolmidine can produce potent analgesic effects. utupub.fi Research in dogs has also investigated the compound's potential as an adjuvant to local anesthetics, where co-administration with bupivacaine was tested for its effects on antinociception and motor block using the dog's skin twitch model. nih.gov
Advanced Techniques for In Vivo Monitoring (e.g., Telemetry Systems for Cardiovascular Parameters)
The use of advanced monitoring techniques has allowed for the detailed and continuous assessment of fadolmidine's physiological effects in conscious, freely moving animals, thereby avoiding the confounding influences of anesthesia or restraint. Telemetry systems have been specifically employed in rats to evaluate the effects of intrathecal fadolmidine on heart rate (HR) and mean arterial pressure (MAP). nih.gov This technology enabled researchers to observe that in resting conditions, fadolmidine dose-dependently decreased HR and initially increased MAP. nih.gov However, in actively moving rats, these cardiovascular effects were not present at analgesic doses. nih.gov Similarly, telemetrized dogs were used to evaluate the effects of fadolmidine on mean arterial blood pressure, heart rate, respiratory rate, and body temperature. nih.gov
Preclinical Translation Considerations for Animal Model Robustness and Generalizability
The successful translation of preclinical findings to clinical trials is a cornerstone of drug development. This relies heavily on the robustness and generalizability of the animal models used. For a compound like Fadolmidine Methyl Ester, ensuring that the animal models accurately mimic the human condition it is intended to treat would be a critical first step. This includes physiological and pathological similarities. The choice of species, age, and sex of the animals can significantly impact the outcomes and their relevance to human populations.
Addressing Heterogeneity and Variability in Animal Studies
Heterogeneity and variability are inherent in biological systems and pose significant challenges in preclinical research. In studies involving this compound, this could arise from genetic differences within an animal strain, environmental factors in the laboratory, or subtle variations in experimental procedures. To address this, researchers would typically employ strategies such as randomization to distribute variability evenly across experimental groups and blinding to prevent bias in data collection and analysis. Furthermore, using a sufficient number of animals is crucial to ensure that the study is adequately powered to detect a true effect of the compound amidst biological and experimental noise.
Methodological Rigor and Reporting Standards in Preclinical Research
High methodological rigor and transparent reporting are essential for the reproducibility and credibility of preclinical research. For a study on this compound, this would entail a clearly defined hypothesis, a detailed experimental protocol, and predefined primary and secondary outcome measures. Adherence to reporting guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines, would be crucial. These guidelines promote transparency by encouraging detailed reporting of the experimental design, including the number of animals used, their housing conditions, and the statistical methods employed for data analysis. Such rigorous standards are vital for enabling the scientific community to critically evaluate the research findings and for building a solid foundation for potential clinical development.
Future Directions and Emerging Research Avenues for Fadolmidine Methyl Ester
Exploration of Novel Therapeutic Indications Based on Peripheral α2-Adrenoceptor Agonism
The primary future direction for fadolmidine (B68856) and its esters lies in leveraging their peripheral α2-adrenoceptor agonism. By minimizing central effects, fadolmidine offers a promising therapeutic window for conditions where peripheral adrenoceptor modulation is key.
One potential indication is in the treatment of specific pain states, particularly hypersensitivity conditions that involve the sympathetic nervous system. Research suggests that peripherally administered fadolmidine could provide a selective treatment for these disorders researchgate.net. This could include complex regional pain syndrome (CRPS) and other neuropathic pain states where sympathetic dysfunction is a contributing factor.
Furthermore, the role of peripheral α2-adrenoceptors in regulating inflammation and immune responses is an area ripe for exploration. Fadolmidine could be investigated as a topical or locally administered agent to manage localized inflammatory conditions, such as inflammatory skin disorders or arthritis, by modulating adrenergic signaling in peripheral tissues without systemic immunosuppression.
Development of Advanced Delivery Systems for Localized Action
To maximize the therapeutic potential of fadolmidine's peripheral selectivity, the development of advanced delivery systems is crucial. The parent compound, fadolmidine, was specifically developed for localized spinal analgesia via intrathecal or epidural administration, which itself is a targeted delivery approach utupub.fi. Future research is expanding on this concept.
Fadolmidine methyl ester is an example of a prodrug strategy, where the ester form is designed to improve the physicochemical properties of the parent molecule for better delivery nih.govpharmacologycanada.orgwikipedia.org. A key area of development has been in ophthalmology. Studies have synthesized and evaluated various ester prodrugs of fadolmidine to increase lipophilicity and enhance corneal penetration for lowering intraocular pressure nih.gov. The pivalyl ester of fadolmidine, for instance, demonstrated increased efficacy and a longer duration of action compared to the parent compound in preclinical models nih.gov.
Future work could involve incorporating this compound into novel formulations such as:
Topical Gels and Creams: For dermatological conditions or localized pain.
Injectable Microspheres or Hydrogels: For sustained release in joint spaces or near peripheral nerves.
Nano-formulations: To improve solubility and target specific peripheral tissues.
These systems would ensure that the compound remains at the site of action, further enhancing its safety profile by minimizing systemic exposure.
Detailed Investigation of Metabolic Fate and Bioavailability in Preclinical Models
A comprehensive understanding of the metabolic fate and bioavailability of this compound is essential for its clinical translation. As a prodrug, the methyl ester is designed to be converted into the active parent compound, fadolmidine, through enzymatic hydrolysis nih.govpharmacologycanada.orgwikipedia.orggoodrx.com. Studies on other fadolmidine esters have shown this conversion occurs efficiently in human serum nih.gov.
Bioavailability studies have supported the compound's suitability for localized action. Following intrathecal administration in rats, plasma concentrations of fadolmidine were found to be very low, confirming minimal systemic absorption from the cerebrospinal fluid researchgate.netutupub.fi. This pharmacokinetic property is the foundation of its favorable safety profile compared to more systemically distributed α2-agonists nih.gov.
However, a detailed map of fadolmidine's metabolic pathways remains an area for future investigation. Key research questions include:
What are the primary metabolites of fadolmidine after it is released from its ester prodrug?
Which specific enzymes (e.g., cytochrome P450 isoforms) are responsible for its metabolism?
What is the route and rate of excretion of the parent compound and its metabolites?
Answering these questions in preclinical models is a critical step before human trials can be initiated and will provide a full pharmacokinetic profile.
Application of In Silico Modeling and Artificial Intelligence in Compound Design and SAR Prediction
While specific in silico studies on fadolmidine are not yet widely published, these computational tools represent a significant future avenue for research. Molecular modeling, artificial intelligence (AI), and Quantitative Structure-Activity Relationship (QSAR) studies are now integral to modern drug discovery nih.govresearchgate.net.
These techniques could be applied to this compound in several ways:
Design of Novel Analogues: Computational models of α2-adrenoceptor subtypes can be used to design new ester prodrugs or analogues of fadolmidine with enhanced selectivity, potency, or improved pharmacokinetic properties researchgate.netacs.org.
SAR Prediction: By analyzing a series of related imidazoline-based compounds, QSAR models can be built to predict the biological activity of novel, unsynthesized molecules researchgate.netjopir.intci-thaijo.orgnih.gov. This can help prioritize which compounds to synthesize and test, saving time and resources.
Pharmacophore Modeling: Identifying the key chemical features (pharmacophore) of fadolmidine necessary for its potent α2-agonist activity can guide the design of new scaffolds that retain desired activity while potentially offering novel intellectual property.
ADME Prediction: AI and machine learning models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with a higher probability of success in preclinical and clinical development.
Applying these computational approaches would accelerate the optimization of fadolmidine-based therapeutics and help elucidate the structural basis for its potent and peripherally selective activity.
Role of this compound as a Probe for Understanding Adrenoceptor Pharmacology in Specific Physiological Systems
Given its well-defined and potent pharmacological profile, fadolmidine is a valuable tool for basic science research. It acts as a potent, full agonist at all three human α2-adrenoceptor subtypes (α2A, α2B, and α2C) and also demonstrates activity as a full agonist at α1A- and α1B-adrenoceptors, albeit at lower potencies nih.govresearchgate.net.
Its key advantage as a research probe is its poor ability to penetrate the CNS nih.govresearchgate.net. This allows researchers to dissect the distinct physiological roles of central versus peripheral adrenoceptors. For example, fadolmidine can be used to:
Investigate the role of peripheral α2-adrenoceptors in cardiovascular regulation without the confounding sedative and hypotensive effects from central receptor activation nih.gov.
Explore the function of specific α2-adrenoceptor subtypes in peripheral tissues, such as in metabolic regulation in the pancreas or vasoconstriction in blood vessels.
Differentiate the systemic effects of peripherally acting agonists from centrally acting ones like dexmedetomidine (B676) in various physiological and disease models nih.gov.
The data table below summarizes the in vitro agonist activity of the parent compound, fadolmidine, at various human adrenoceptor subtypes, highlighting its potency and profile which make it a useful pharmacological tool.
| Receptor Subtype | Agonist Efficacy (EC50, nM) |
| α2A-Adrenoceptor | 0.4 |
| α2B-Adrenoceptor | 4.9 |
| α2C-Adrenoceptor | 0.5 |
| α1A-Adrenoceptor | 22 |
| α1B-Adrenoceptor | 3.4 |
| Data sourced from in vitro studies on transfected cells expressing human receptor subtypes nih.govresearchgate.net. |
By using fadolmidine as a pharmacological probe, scientists can gain a deeper understanding of the complex and tissue-specific roles of the adrenergic system.
Q & A
Q. Basic Research Focus
- GC-MS : Quantifies methyl ester content and identifies impurities (e.g., residual fatty acids or glycerol) .
- NMR Spectroscopy : Confirms ester bond formation and structural conformation (e.g., ¹H NMR for methyl group identification at ~3.6 ppm) .
- FTIR : Validates functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .
Methodological Guidance : Calibrate instruments using certified reference standards (e.g., FAME mix) and include error margins for quantitative analyses. For novel compounds, provide full spectral data in supplementary materials .
How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?
Advanced Research Focus
Response Surface Methodology (RSM) or Taguchi orthogonal arrays (e.g., L9 arrays) are effective for multi-parameter optimization. For instance, a Taguchi design with four parameters (catalyst concentration, temperature, molar ratio, catalyst type) at three levels reduces experimental runs while identifying dominant factors (e.g., catalyst concentration contributes ~77% to yield variance) .
Methodological Guidance : Use software like QUALITEK-4 for ANOVA to rank parameter significance. Validate optimized conditions (e.g., 60°C, 1.5 wt% KOH) through triplicate trials and compare theoretical vs. actual yields (e.g., 96.7% achieved vs. 88.6% predicted) .
How should researchers address discrepancies in reported pharmacological or physicochemical data for this compound?
Advanced Research Focus
Contradictions may arise from variability in synthesis protocols or analytical methods. For example, differing purity levels (e.g., 71.1% vs. 96.7% yields) could stem from catalyst aging or inconsistent temperature control .
Methodological Guidance :
- Perform sensitivity analysis to identify error-prone steps (e.g., incomplete transesterification).
- Cross-validate results using orthogonal techniques (e.g., compare GC-MS with NMR data).
- Report raw data distributions (mean ± SD) and statistical confidence intervals .
What are the critical parameters influencing the stability of this compound under varying storage or application conditions?
Advanced Research Focus
Stability is affected by oxidation susceptibility, temperature, and light exposure. Design accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and monitor ester hydrolysis via periodic GC analysis .
Methodological Guidance : Include control groups (e.g., inert atmosphere vs. ambient storage) and use Arrhenius modeling to predict shelf-life. Report degradation products (e.g., free fatty acids) and their quantification thresholds .
How can researchers ensure experimental reproducibility when scaling up this compound synthesis?
Basic Research Focus
Critical factors include maintaining consistent mixing efficiency (e.g., using static mixers), solvent evaporation rates, and catalyst activation. Pilot-scale reactors should replicate lab-scale shear forces and residence times .
Methodological Guidance : Document equipment specifications (e.g., reactor volume, RPM) and validate scalability through mass balance calculations (e.g., 95% mass recovery in pilot vs. lab) .
What computational or modeling approaches complement experimental studies of this compound?
Advanced Research Focus
Density Functional Theory (DFT) can predict reaction pathways (e.g., transition states in esterification) . Molecular dynamics simulations assess solvent interactions or membrane permeability in pharmacological applications.
Methodological Guidance : Validate models with experimental data (e.g., correlate simulated activation energies with observed reaction rates). Use open-source tools (e.g., GROMACS) for transparency .
What are the best practices for reporting synthetic protocols and analytical data in peer-reviewed journals?
Q. Basic Research Focus
- Synthesis : Describe catalyst preparation, purification steps (e.g., column chromatography), and yield calculation methods. For known compounds, cite prior literature .
- Analytical Data : Include spectra in supplementary materials with baseline corrections noted. Use IUPAC nomenclature and report purity thresholds (e.g., >95% by GC) .
How can researchers design experiments to evaluate the environmental impact of this compound production?
Advanced Research Focus
Conduct life-cycle assessments (LCA) to quantify energy use, waste generation, and carbon footprint. Compare with conventional solvents using metrics like E-factor (kg waste/kg product) .
Methodological Guidance : Use ISO 14040/44 standards for LCA and include upstream impacts (e.g., raw material sourcing) .
What strategies are effective for resolving low yields or side-product formation during this compound synthesis?
Q. Advanced Research Focus
- Low Yields : Optimize alcohol-to-oil molar ratios (e.g., 6:1 to shift equilibrium) or switch to acid catalysts for high FFA feedstocks .
- Side Products : Identify byproducts via GC-MS (e.g., diglycerides) and introduce scavengers (e.g., molecular sieves for water removal) .
Methodological Guidance : Perform kinetic studies to isolate rate-limiting steps (e.g., esterification vs. transesterification) and adjust reaction staging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
